

Comparing the potency of different 3-Methylbenzo[d]isoxazole-based kinase inhibitors

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Compound of Interest

Compound Name: **3-Methylbenzo[d]isoxazole**

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A Comparative Guide to the Potency of 3-Methylbenzo[d]isoxazole-Based Kinase Inhibitors

For researchers and professionals in drug development, the **3-methylbenzo[d]isoxazole** scaffold has emerged as a promising framework for the design of potent kinase inhibitors. This guide provides a comparative analysis of the potency of kinase inhibitors based on this chemical structure, with a focus on supporting experimental data and methodologies.

Comparative Potency of 3-Aminobenzo[d]isoxazole-Based c-Met Kinase Inhibitors

While the focus is on the **3-methylbenzo[d]isoxazole** core, a closely related series of 3-aminobenzo[d]isoxazole derivatives has shown significant potency and has been well-characterized as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.^[1] The following table summarizes the *in vitro* inhibitory activities (IC₅₀) of selected compounds from this series against the c-Met kinase. Lower IC₅₀ values are indicative of higher potency.

Compound ID	Target Kinase	Enzymatic IC50 (nM)	Cellular IC50 (µM) in EBC-1 cells
28a	c-Met	1.8	0.18
8d	c-Met	<10	Not Reported
8e	c-Met	<10	Not Reported
12	c-Met	<10	Not Reported
28b	c-Met	<10	Not Reported
28c	c-Met	<10	Not Reported
28d	c-Met	<10	Not Reported
28h	c-Met	<10	Not Reported
28i	c-Met	<10	Not Reported

Data sourced from a study on 3-amino-benzo[d]isoxazole-based c-Met kinase inhibitors.[\[1\]](#)

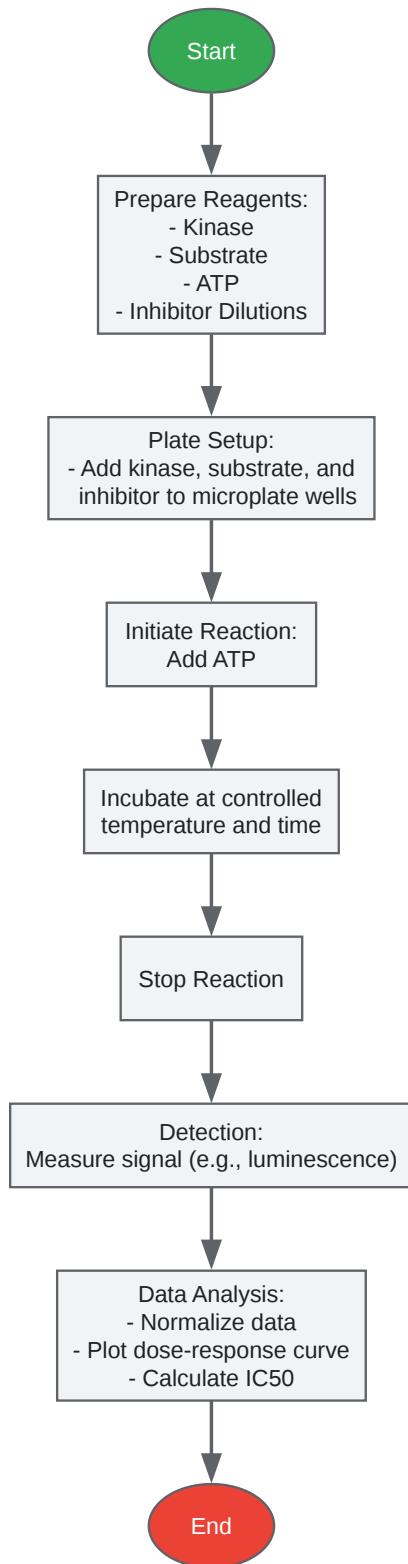
Compound 28a was identified as the most potent inhibitor in this series, with an enzymatic IC50 of 1.8 nM and potent activity at the cellular level.[\[1\]](#) The structure-activity relationship (SAR) studies revealed that the 3-amino-benzo[d]isoxazole scaffold is a key pharmacophore for c-Met inhibition.[\[1\]](#)

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer context for the presented data, the following diagrams illustrate the c-Met signaling pathway, which is the target of the discussed inhibitors, and a general workflow for determining kinase inhibitor potency.

Caption: Simplified c-Met signaling cascade.

Experimental Workflow for IC50 Determination

[Click to download full resolution via product page](#)**Caption:** General workflow for a biochemical kinase inhibition assay.

Experimental Protocols

The determination of IC₅₀ values is a critical step in characterizing the potency of kinase inhibitors. Below is a representative protocol for an in vitro kinase inhibition assay, synthesized from common luminescence-based methodologies such as the ADP-Glo™ Kinase Assay.

Objective:

To determine the concentration of a **3-methylbenzo[d]isoxazole**-based inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.

Materials:

- Recombinant purified target kinase
- Specific peptide substrate for the kinase
- Adenosine triphosphate (ATP)
- **3-Methylbenzo[d]isoxazole**-based test compound
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ADP-Glo™ Reagent and Kinase Detection Reagent
- White, opaque 384-well plates
- Luminometer

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the test inhibitor in DMSO and create a serial dilution to achieve a range of concentrations.
 - Prepare a solution of the kinase in kinase buffer. The optimal concentration should be determined empirically.

- Prepare a solution of the substrate and ATP in kinase buffer. The ATP concentration is typically at or near the K_m for the specific kinase.
- Kinase Reaction:
 - Add the test inhibitor dilutions to the wells of the 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor or no enzyme).
 - Add the kinase solution to all wells except the 100% inhibition control.
 - Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- Signal Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
 - Incubate for approximately 40 minutes at room temperature.
 - Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luminescence reaction.
 - Incubate for 30-60 minutes at room temperature.
 - Measure the luminescence signal using a plate reader.
- Data Analysis:
 - Subtract the background signal (100% inhibition control) from all other readings.
 - Normalize the data by setting the average signal from the 0% inhibition control wells to 100% kinase activity.
 - Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
 - Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC₅₀ value.

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References

- 1. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
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